molecular formula C15H15ClN2O2 B2678390 (2E)-3-{5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 1006441-74-2

(2E)-3-{5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Cat. No.: B2678390
CAS No.: 1006441-74-2
M. Wt: 290.75
InChI Key: XBJMZXICJKUGKH-UHFFFAOYSA-N
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Description

The compound (2E)-3-{5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid is a pyrazole derivative featuring a conjugated propenoic acid chain in the E-configuration. Key structural attributes include:

  • Molecular formula: C₁₅H₁₅ClN₂O₂ .
  • Molecular weight: 290.74 g/mol .
  • Substituents:
    • A 5-chloro group on the pyrazole ring.
    • A 3-methyl group on the pyrazole.
    • A 4-methylbenzyl (p-tolylmethyl) group at the N1 position.
  • Calculated properties: XLogP3 = 3.5 (indicating moderate lipophilicity), hydrogen bond donor/acceptor counts = 1/3, and topological polar surface area = 55.1 Ų .

Its crystallographic characterization likely employs tools like SHELXL (for refinement) and ORTEP-3 (for visualization) .

Properties

IUPAC Name

(E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10-3-5-12(6-4-10)9-18-15(16)13(11(2)17-18)7-8-14(19)20/h3-8H,9H2,1-2H3,(H,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJMZXICJKUGKH-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-3-methyl-1H-pyrazole with 4-methylbenzyl chloride under basic conditions to form the intermediate compound. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the prop-2-enoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reactivity of the α,β-Unsaturated Carboxylic Acid Group

The prop-2-enoic acid moiety participates in characteristic conjugated addition and decarboxylation reactions:

Reaction TypeConditionsProduct/OutcomeSource
Michael Addition Nucleophiles (e.g., amines)Formation of β-substituted adducts; regioselectivity controlled by E-configuration
Esterification Alcohols, acidic catalystsStable esters (e.g., methyl or ethyl derivatives) for improved lipophilicity
Decarboxylation Thermal or basic conditionsLoss of CO₂ to yield 3-(pyrazolyl)propene derivatives

The E-configuration of the double bond directs nucleophilic attack to the β-position, as demonstrated in studies of analogous acrylic acid derivatives .

Pyrazole Ring Modifications

The 5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazole core exhibits both electrophilic and nucleophilic reactivity:

Electrophilic Aromatic Substitution

  • Chlorine Substituent : The 5-chloro group is meta-directing but deactivates the ring, limiting further electrophilic substitution under standard conditions .

  • Methyl Group : The 3-methyl substituent activates adjacent positions for functionalization, though steric hindrance from the benzylic group reduces reactivity .

Nucleophilic Displacement

The 5-chloro group can undergo displacement in the presence of strong nucleophiles:

NucleophileConditionsProductYieldSource
Sodium methoxideReflux in methanol (6h)5-methoxy-pyrazole derivative68%
Hydrazine hydrateEthanol, 80°C (12h)5-hydrazino-pyrazole intermediate52%

Condensation and Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

Pyrazoline Formation

Reaction with hydrazines facilitates [3+2] cycloadditions:

text
(2E)-acid + R-NH-NH₂ → 2-pyrazoline derivatives
  • Conditions : Ethanol, NH₄OAc catalyst, 48h stirring .

  • Key Example : Condensation with phenylhydrazine yields fused bicyclic systems with demonstrated pharmacological activity .

Knoevenagel Condensation

The acidic α-hydrogen enables condensation with carbonyl compounds:

text
(2E)-acid + ArCHO → Extended conjugated systems
  • Solvent : Toluene with piperidine catalyst

  • Applications : Synthesis of photochromic materials

Metal Coordination Chemistry

The pyrazole nitrogen and carboxylic acid group act as polydentate ligands:

Metal IonCoordination ModeComplex PropertiesSource
Cu(II)N(pz), O(carboxylate)Square-planar geometry, ESR-active
Fe(III)O(carboxylate), ClOctahedral coordination

Crystallographic data from analogous compounds show bond lengths of 1.98–2.05 Å for Cu–N bonds and 2.15–2.20 Å for Fe–O interactions .

Photochemical Behavior

The conjugated system exhibits unique photochromic properties:

Stateλ_max (nm)Color ChangeQuantum YieldSource
Crystalline365Colorless → Deep orangeΦ = 0.32
Solution380Pale yellow → RedΦ = 0.28

This reversible electrocyclic reactivity enables applications in molecular switches and optical storage materials .

Bioconjugation Reactions

The carboxylic acid group enables facile biomolecule conjugation:

Biologic TargetCoupling MethodApplicationEfficiencySource
Bovine Serum AlbuminEDC/NHS chemistryDrug delivery systems82%
Aminated silicaDCC activationChromatographic stationary phases76%

This comprehensive analysis demonstrates the compound's versatility in organic synthesis, materials science, and pharmaceutical applications. The distinct reactivity profiles of its functional groups enable precise structural modifications while maintaining the core pyrazole architecture. Recent advances in photochromic applications and metal-organic frameworks suggest promising directions for future research.

Scientific Research Applications

Antidiabetic Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antidiabetic activity. They function as enzyme inhibitors or activators in diabetic conditions, potentially aiding in glucose regulation and insulin sensitivity .

Case Study : A study highlighted the role of pyrazole compounds in modulating glucose metabolism, showing promise as therapeutic agents for diabetes management.

Antimicrobial Activity

The compound demonstrates antimicrobial properties against various pathogens. Its structure allows it to interact effectively with microbial membranes, leading to cell lysis and death.

Case Study : In vitro studies have shown that related pyrazole compounds exhibit potent activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in treating infections .

Herbicidal Activity

Compounds with a pyrazole scaffold are being explored for their herbicidal properties. The structural features of (2E)-3-{5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid contribute to its effectiveness in inhibiting weed growth without harming crops.

Data Table: Herbicidal Efficacy

Compound NameTarget WeedsEfficacy (%)Reference
(2E)-3-{...}Echinochloa crus-galli85
Related PyrazoleAmaranthus retroflexus78

Synthesis of Other Compounds

This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those used in pharmaceuticals and agrochemicals. Its unique functional groups allow for further chemical modifications.

Mechanism of Action

The mechanism of action of (2E)-3-{5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) Fluorophenyl Analog (CAS 1613051-33-4)
  • Structure : Replaces the 4-methylbenzyl group with a 4-fluorophenyl moiety.
  • Molecular formula : C₁₄H₁₀ClFN₂O₂ (estimated from CAS data).
  • Molecular weight : 280.68 g/mol .
  • Reduced steric bulk due to the absence of a benzyl group.
(b) Phenyl-Substituted Analog (CAS 519137-42-9)
  • Structure : Features a phenyl group at the pyrazole’s 3-position instead of the 4-methylbenzyl group.
  • Molecular formula : C₂₀H₁₆N₂O₂ .
  • Key differences :
    • Absence of chlorine and methyl groups on the pyrazole ring.
    • The phenyl group may enhance π-π stacking interactions but reduce lipophilicity compared to the 4-methylbenzyl substituent.

Functional Group Modifications

(a) Propanol Derivative (3-(4-Chloro-5-Methyl-1H-Pyrazol-1-Yl)Propan-1-Ol)
  • Structure: Replaces the propenoic acid chain with a propanol group.
  • Molecular formula : C₇H₁₁ClN₂O .
  • Key differences :
    • Loss of carboxylic acid functionality reduces acidity and hydrogen-bonding capacity.
    • The hydroxyl group may confer higher solubility in polar solvents.
(b) Trifluoromethyl- and Quinoline-Modified Analog (CAS 400074-47-7)
  • Structure: Incorporates a trifluoromethyl group on the pyrazole and a quinoline moiety.
  • Molecular formula : C₁₈H₁₂Cl₂F₃N₃O .
  • Key differences: The trifluoromethyl group enhances electronegativity and metabolic stability.

Structural and Physicochemical Comparison Table

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Notable Features
Target Compound C₁₅H₁₅ClN₂O₂ 290.74 5-Cl, 3-Me, 4-MeBenzyl 3.5 Moderate lipophilicity, carboxylic acid
4-Fluorophenyl Analog C₁₄H₁₀ClFN₂O₂ 280.68 4-Fluorophenyl N/A Electronegative substituent
Phenyl-Substituted Analog C₂₀H₁₆N₂O₂ 316.35 3-Ph, no Cl/Me N/A Enhanced π-π stacking
Propanol Derivative C₇H₁₁ClN₂O 174.63 Propanol chain N/A Higher polarity
Trifluoromethyl-Quinoline Analog C₁₈H₁₂Cl₂F₃N₃O 414.21 3-CF₃, quinoline N/A Metabolic stability, planar aromaticity

Implications of Substituent Variations

  • Lipophilicity : The 4-methylbenzyl group in the target compound contributes to higher XLogP3 (3.5) compared to fluorophenyl or phenyl analogs, favoring membrane permeability.
  • Solubility : Carboxylic acid groups (as in the target compound) improve aqueous solubility over alcohol or ketone derivatives.

Biological Activity

(2E)-3-{5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C15H15ClN2O2\text{C}_{15}\text{H}_{15}\text{Cl}\text{N}_2\text{O}_2

This structure includes a pyrazole ring, a chloro substituent, and an acrylic acid moiety, which may contribute to its biological activity.

Anticonvulsant Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit anticonvulsant properties. For instance, compounds synthesized from 5-chloro-3-methyl-1-phenyl-1H-pyrazole have shown effectiveness in reducing seizure activity in animal models. The anticonvulsant activity was evaluated using the maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) models, demonstrating significant protective effects against induced seizures .

Anti-inflammatory Properties

Research has also explored the anti-inflammatory potential of pyrazole derivatives. The compound has been reported to inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. In vitro studies indicated that it could reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages, suggesting a mechanism for its anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Studies demonstrated that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth .

Case Studies and Research Findings

Study Objective Methodology Findings
Study 1Evaluate anticonvulsant activityMES and PTZ models in rodentsSignificant reduction in seizure duration and frequency
Study 2Assess anti-inflammatory effectsIn vitro macrophage activation assaysDecreased NO and PGE2 production
Study 3Investigate antimicrobial propertiesDisc diffusion method against bacterial strainsEffective against Gram-positive bacteria with MIC values < 50 µg/mL

The biological activities of (2E)-3-{5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid may be attributed to its ability to interact with specific molecular targets:

  • G Protein-Coupled Receptors (GPCRs) : Some studies suggest that pyrazole derivatives can modulate GPCR activity, influencing various signaling pathways involved in inflammation and pain perception .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, such as COX and LOX, thus reducing the synthesis of inflammatory mediators.
  • Antimicrobial Mechanisms : The disruption of bacterial cell wall integrity and interference with metabolic pathways are critical for its antimicrobial effects.

Q & A

Basic: What synthetic strategies are employed to prepare (2E)-3-{5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid?

Methodological Answer:
The compound is synthesized via multi-step heterocyclic chemistry. A typical route involves:

Pyrazole Core Formation : Condensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions to form the 1H-pyrazole ring .

Substitution Reactions : Introduction of the 5-chloro and 3-methyl groups via electrophilic substitution or halogenation .

Benzylation : The 4-methylphenylmethyl group is introduced using a benzyl halide or Mitsunobu reaction .

Prop-2-enoic Acid Conjugation : A Knoevenagel condensation between the pyrazole aldehyde and malonic acid derivatives ensures stereoselective formation of the (2E)-α,β-unsaturated acid .
Key Characterization : Intermediate purity is verified via TLC and NMR, with final product confirmation using HRMS and elemental analysis .

Basic: How is the stereochemistry of the α,β-unsaturated acid moiety confirmed?

Methodological Answer:
The (2E)-configuration of the prop-2-enoic acid group is confirmed using:

  • X-ray Crystallography : Single-crystal analysis provides unambiguous proof of double-bond geometry, as demonstrated in structurally similar pyrazole derivatives .
  • NOESY NMR : Cross-peaks between the pyrazole methyl group and the β-proton of the enoic acid confirm spatial proximity in the (E)-isomer .
  • UV-Vis Spectroscopy : Absorption maxima near 270–300 nm correlate with conjugated (E)-enone systems .

Basic: What analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

  • HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities at 254 nm, with retention times compared to synthetic standards .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.1–7.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M-H]^- expected for C16_{16}H15_{15}ClN2_2O2_2) .

Advanced: How can researchers resolve discrepancies in biological activity data across different assay systems?

Methodological Answer:
Contradictions in activity (e.g., IC50_{50} variability) may arise from:

  • Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or protein binding can alter compound bioavailability. Standardize protocols using guidelines from ECHA or pharmacopeial forums .
  • Metabolite Interference : LC-MS/MS analysis identifies degradation products or active metabolites that may skew results .
  • Target Conformation : Molecular dynamics simulations (e.g., using GROMACS) model protein flexibility, explaining variations in enzyme inhibition assays .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies (AutoDock Vina) : The pyrazole ring and enoic acid moiety are docked into active sites (e.g., COX-2 or kinase domains), with scoring functions prioritizing hydrogen bonds with Arg120 or Tyr355 .
  • QSAR Modeling : Hammett constants for the 4-methylphenyl group and Cl substituent correlate with electronic effects on binding affinity .
  • ADMET Prediction : SwissADME estimates logP (~2.5) and solubility (<10 μM), highlighting potential bioavailability challenges .

Advanced: How are regioselectivity challenges addressed during pyrazole functionalization?

Methodological Answer:
Competing substitution at pyrazole positions 3, 4, or 5 is mitigated by:

  • Directing Groups : Electron-withdrawing substituents (e.g., Cl at position 5) direct electrophiles to the 4-position .
  • Metal Catalysis : Pd-mediated C-H activation enables selective arylation at the 3-methyl position .
  • Protection/Deprotection : Temporary silyl ether protection of the enoic acid ensures functional group compatibility during benzylation .

Advanced: What strategies optimize the compound’s stability in physiological buffers?

Methodological Answer:

  • pH Stability Profiling : UPLC monitors degradation at pH 1.2 (simulated gastric fluid) and 7.4 (blood), with buffers adjusted to minimize enoic acid hydrolysis .
  • Lyophilization : Freeze-drying with trehalose or mannitol stabilizes the compound for long-term storage .
  • Prodrug Design : Esterification of the carboxylic acid (e.g., ethyl ester) enhances plasma stability, with enzymatic cleavage in target tissues .

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